molecular formula C10H16ClNO2 B15087888 2-Amino-3-(2-methoxyphenyl)propan-1-OL hcl

2-Amino-3-(2-methoxyphenyl)propan-1-OL hcl

Cat. No.: B15087888
M. Wt: 217.69 g/mol
InChI Key: ZRGPFHWXOOLSIJ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a white to yellow solid that is soluble in water. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-methoxyphenylpropan-1-amine. The final step involves the reaction of this amine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride may involve more scalable methods such as catalytic hydrogenation for the reduction step and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxyphenylpropan-1-one

    Reduction: 2-Methoxyphenylpropan-1-amine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group and amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride
  • 2-Propanone, 1-(4-methoxyphenyl)-

Uniqueness

2-Amino-3-(2-methoxyphenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-amino-3-(2-methoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-8(10)6-9(11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H

InChI Key

ZRGPFHWXOOLSIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CO)N.Cl

Origin of Product

United States

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